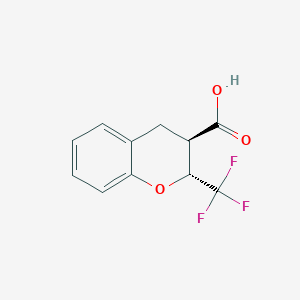
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, also known as TFMB, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. TFMB is a member of the benzopyran family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2H-Chroman-2-Ones and Derivatives : The compound has been involved in reactions with acid anhydrides, leading to the formation of 4-(2-oxoalkyl)-2-oxochromans and 2-oxochroman-4-acetic acid derivatives. These reactions exhibit the versatility of (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid in synthesizing a variety of chemical compounds (Bojilova et al., 1992).
Photocleavage Studies : This compound has been linked to amino acids, forming conjugates that show different stability levels to photolysis. Such studies are essential in understanding the photochemical properties of the compound and its derivatives (Fonseca et al., 2007).
Structural and Conformational Studies : Research on derivatives of 2H-1-benzopyran-3-carboxylic acid, closely related to the compound , has provided insights into their structural and conformational properties. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Ciolkowski et al., 2009).
Catalysis and Chemical Reactions
Catalysis in Dehydrative Condensation : A study highlighted the use of related compounds in catalyzing dehydrative amidation between carboxylic acids and amines. Such catalysts are valuable in synthetic chemistry for facilitating complex chemical reactions (Wang et al., 2018).
Catalysis in Cyclization Reactions : Selenium-catalyzed regioselective cyclization of unsaturated carboxylic acids to produce dihydro-pyran-2-ones was achieved using compounds structurally related to (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. This showcases its potential in facilitating significant organic transformations (Singh & Wirth, 2011).
Pharmaceutical Research
Development of COX-2 Inhibitors : Research has shown that derivatives of this compound have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, which are important in developing anti-inflammatory drugs (Wang et al., 2010).
Structural Characterization in Medicinal Chemistry : The structural characterization of derivatives of this compound, such as terflavoxate-HCl, is crucial in medicinal chemistry for developing new pharmaceuticals (Leonardi et al., 1993).
properties
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-4,7,9H,5H2,(H,15,16)/t7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMUQXNXBGIHKB-VXNVDRBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

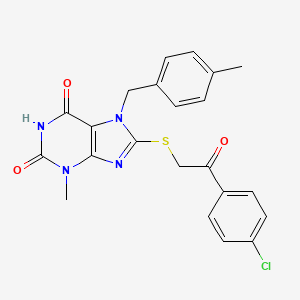
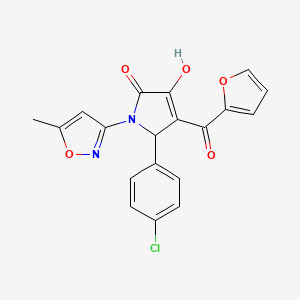
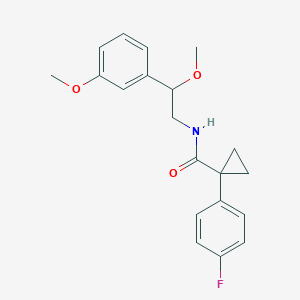


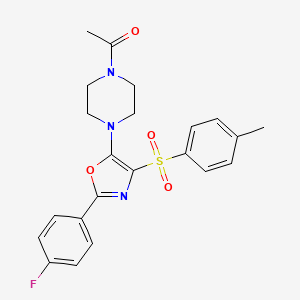
![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)
![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)
![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)
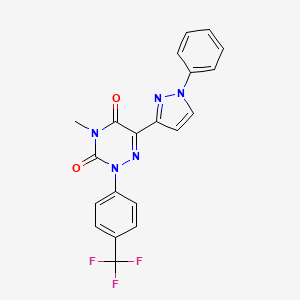

![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)